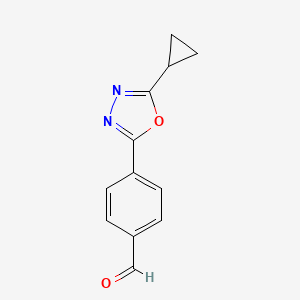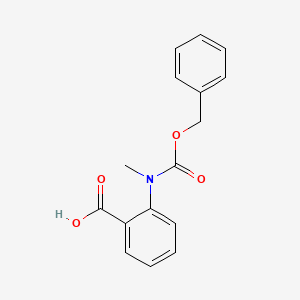
2-(((Benzyloxy)carbonyl)(methyl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((Benzyloxy)carbonyl)(methyl)amino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of a methylamino group, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((Benzyloxy)carbonyl)(methyl)amino)benzoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the benzoic acid moiety. One common method involves the reaction of methylamine with benzyloxycarbonyl chloride to form the protected amine, which is then coupled with a benzoic acid derivative under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The benzyloxycarbonyl group can undergo oxidative cleavage under strong oxidizing conditions, leading to the formation of benzoic acid and other by-products.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation or treatment with strong reducing agents, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Benzoic acid and carbon dioxide.
Reduction: Methylaminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-(((Benzyloxy)carbonyl)(methyl)amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and peptidomimetics.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)(methyl)amino)benzoic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the benzyloxycarbonyl group is cleaved in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid: A leucine derivative with similar protective group chemistry.
2-(((Benzyloxy)carbonyl)(methyl)amino)-3-hydroxybutanoic acid: A hydroxy acid derivative with comparable reactivity.
Uniqueness: 2-(((Benzyloxy)carbonyl)(methyl)amino)benzoic acid is unique due to its specific combination of functional groups, which allows for versatile chemical transformations and applications. Its benzoic acid moiety provides additional reactivity compared to aliphatic analogs, making it a valuable intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C16H15NO4 |
|---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid |
InChI |
InChI=1S/C16H15NO4/c1-17(14-10-6-5-9-13(14)15(18)19)16(20)21-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,19) |
InChI Key |
ZFRPAWJBCBQQHB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(5-Methyl-1,2-benzothiazole-3-carbonyl)morpholin-2-yl]ethan-1-amine hydrochloride](/img/structure/B15316884.png)
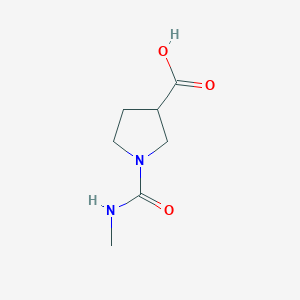

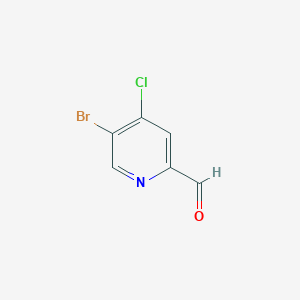
![1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate](/img/structure/B15316912.png)
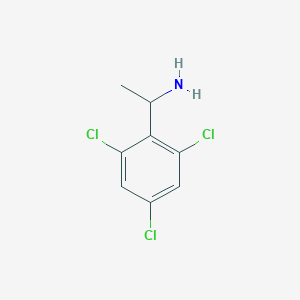
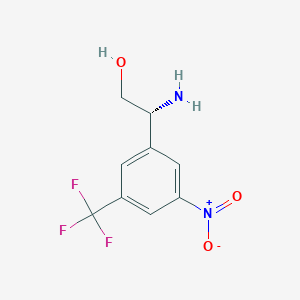

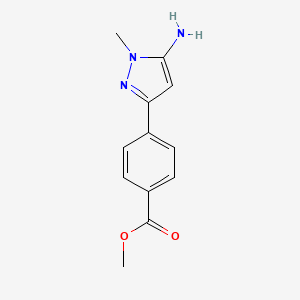
![1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylic acid](/img/structure/B15316941.png)

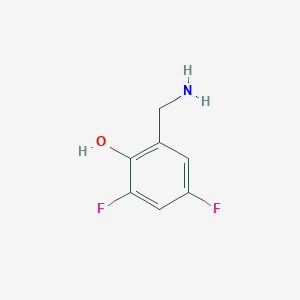
![1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B15316951.png)
